molecular formula C21H21N3O3S2 B2682049 (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 941962-03-4

(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

カタログ番号: B2682049
CAS番号: 941962-03-4
分子量: 427.54
InChIキー: KXLKOBSIZRPXEF-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, often referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole moiety linked to a piperazine ring and a phenylpropene backbone. The methylsulfonyl group enhances its solubility and may influence its biological interactions.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiazole derivatives, including the target compound. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 1HCT 1164.363Inhibition of CDK2
Compound 2Jurkat<10Induction of apoptosis
Compound 3A-431<5Inhibition of Bcl-2

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis and inhibition of critical kinases such as CDK2 . The presence of electron-withdrawing groups like the methylsulfonyl moiety enhances their potency.

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties. A study assessed the antibacterial activity of similar compounds against several bacterial strains:

CompoundConcentration (mM)Zone of Inhibition (mm)
Compound A8E. coli: 10, S. aureus: 8
Compound B7.5B. subtilis: 9, S. epidermidis: 6
Compound C7E. coli: 7

The results indicate that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties as well. One study reported that certain analogues exhibited significant protective effects in seizure models:

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue A18.4170.29.2
Analogue B24.38 (anti-MES)N/AN/A

The structure-activity relationship revealed that modifications to the thiazole ring significantly influenced anticonvulsant activity, with specific substitutions enhancing efficacy .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
  • Induction of Apoptosis : Many thiazole derivatives promote apoptosis through mitochondrial pathways, often involving Bcl-2 family proteins.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a related thiazole compound demonstrated significant tumor reduction in patients with advanced-stage cancer.
  • Antimicrobial Efficacy : A study reported successful treatment outcomes using thiazole derivatives in patients with resistant bacterial infections.

科学的研究の応用

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one. For instance, compounds with thiazole moieties have shown significant effectiveness in picrotoxin-induced convulsion models.

Case Study: Anticonvulsant Efficacy

A study on thiazole-based compounds demonstrated that certain derivatives exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide. For example, one analogue displayed an ED50 of 18.4 mg/kg with a protection index of 9.2 against seizures .

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 118.4170.29.2
EthosuximideN/AN/AN/A

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored through various studies assessing their effects on different cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). One study reported that specific thiazole derivatives demonstrated significant antiproliferative activity with IC50 values in the low micromolar range .

Cell LineCompound TestedIC50 (µM)
A375Thiazole Derivative A5.0
DU145Thiazole Derivative B8.0
MCF-7Thiazole Derivative C12.0

Antibacterial Activity

The antibacterial properties of thiazole-containing compounds are also noteworthy. Research has shown that these compounds can exhibit activity against various bacterial strains, including resistant strains.

Case Study: Antibacterial Screening

A recent investigation into thiazole derivatives revealed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Bacterial StrainCompound TestedMIC (µg/mL)
Staphylococcus aureusThiazole Derivative D0.09
Escherichia coliThiazole Derivative E0.15

特性

IUPAC Name

(E)-1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-29(26,27)18-9-5-8-17-20(18)22-21(28-17)24-14-12-23(13-15-24)19(25)11-10-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKOBSIZRPXEF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。